molecular formula C10H22GeO2 B14623268 Methyl 2-(triethylgermyl)propanoate CAS No. 55499-72-4

Methyl 2-(triethylgermyl)propanoate

Cat. No.: B14623268
CAS No.: 55499-72-4
M. Wt: 246.91 g/mol
InChI Key: QPBPNLYNJYZFPV-UHFFFAOYSA-N
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Description

Methyl 2-(triethylgermyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a unique combination of a methyl ester group and a triethylgermyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(triethylgermyl)propanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Methyl 2-(triethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The triethylgermyl group may enhance the compound’s stability and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(trimethylsilyl)propanoate: Similar structure but with a silicon atom instead of germanium.

    Ethyl 2-(triethylgermyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(triethylgermyl)propanoate is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

55499-72-4

Molecular Formula

C10H22GeO2

Molecular Weight

246.91 g/mol

IUPAC Name

methyl 2-triethylgermylpropanoate

InChI

InChI=1S/C10H22GeO2/c1-6-11(7-2,8-3)9(4)10(12)13-5/h9H,6-8H2,1-5H3

InChI Key

QPBPNLYNJYZFPV-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C(C)C(=O)OC

Origin of Product

United States

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